5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde

Catalog No.
S3203674
CAS No.
438221-74-0
M.F
C13H12O4
M. Wt
232.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde

CAS Number

438221-74-0

Product Name

5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde

IUPAC Name

5-[(4-methoxyphenoxy)methyl]furan-2-carbaldehyde

Molecular Formula

C13H12O4

Molecular Weight

232.235

InChI

InChI=1S/C13H12O4/c1-15-10-2-4-11(5-3-10)16-9-13-7-6-12(8-14)17-13/h2-8H,9H2,1H3

InChI Key

CBUFSARKXGLUOM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C=O

Solubility

not available

Crystallography

Summary of the Application: The compound “5-((4-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenoxy)methyl)-2-chlorothiazole” has been studied in the field of crystallography . The crystal structure of this compound has been determined and published.

Methods of Application or Experimental Procedures: The crystal structure was determined using X-ray diffraction techniques. The crystal used for the study was a yellow block with dimensions of 0.15 × 0.1 × 0.1 mm. The wavelength of the X-ray radiation used was Mo Kα (0.71073 Å). The data collection and handling were performed using the programs CrysAlis PRO, SHELX, and OLEX2 .

Results or Outcomes: The crystal structure was determined to be monoclinic, with space group P 2 1 / c (no. 14). The unit cell dimensions were a = 14.2134 (9) Å, b = 21.4083 (13) Å, c = 7.6709 (5) Å, and β = 99.260 (6)°. The volume of the unit cell was 2303.7 (2) Å^3, and there were four formula units per unit cell (Z = 4). The final R-factor for the structure refinement was Rgt (F) = 0.0659, and the weighted R-factor was wRref (F^2) = 0.1682 .

Organic Synthesis

Summary of the Application: The compound “5-[(4-methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid” has been used in organic synthesis . This compound is an intermediate in the synthesis of other organic compounds .

Quantum-Chemical Calculations and X-Ray Diffraction Analysis

Summary of the Application: The compound “2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been studied using quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis .

Methods of Application or Experimental Procedures: The molecular structure of this compound was optimized using Density Functional Theory (DFT). The optimized structure was then compared with the crystal structure determined by X-ray single crystal diffraction .

Results or Outcomes: The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde is a synthetic organic compound characterized by its unique structure, which includes a furaldehyde moiety and a methoxyphenoxy group. Its molecular formula is C13H12O4, and it has a molecular weight of approximately 232.23 g/mol. The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, and an aldehyde functional group at the 2-position of the furan. The 4-methoxyphenoxy group is attached to the 5-position of the furan, contributing to its chemical properties and potential biological activities .

Typical of aldehydes and ethers. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or other electrophiles to form imines or related compounds.
  • Oxidation: The aldehyde can be oxidized to form carboxylic acids under appropriate conditions.

These reactions make it a versatile compound in organic synthesis .

Research into the biological activity of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde suggests potential pharmacological properties. Compounds containing furan rings are often investigated for their anti-inflammatory, antioxidant, and anticancer activities. Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, although detailed biological evaluations are still necessary to confirm these effects and elucidate the underlying mechanisms .

The synthesis of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde can be achieved through several methods:

  • Direct Alkylation: A common method involves the alkylation of 2-furaldehyde with 4-methoxyphenol in the presence of a suitable base such as potassium carbonate.
  • Reflux Conditions: The reaction typically requires refluxing in an organic solvent like dimethylformamide or dimethyl sulfoxide to facilitate the reaction between the furan derivative and the phenolic compound.
  • Catalytic Methods: Catalysts such as palladium on carbon may also be employed to enhance yields during synthesis .

5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde has several applications:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug discovery.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Research: It is utilized in proteomics research and other biochemical studies due to its unique structural properties .

Interaction studies involving 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde focus on its reactivity with various biological molecules. Preliminary data suggest that it may interact with enzymes or receptors relevant in metabolic pathways, potentially influencing their activity. Further studies are necessary to characterize these interactions fully and assess their implications for therapeutic applications .

Several compounds share structural similarities with 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde, including:

Compound NameStructure CharacteristicsUnique Features
5-(Methoxymethyl)-2-furaldehydeContains a methoxymethyl groupSimpler structure without phenolic substitution
5-Phenyl-2-furaldehydeContains a phenyl group at position 5Lacks methoxy functionality, affecting reactivity
4-(Methoxyphenyl)-2-furaldehydeContains a methoxy-substituted phenyl groupDifferent substitution pattern affects biological activity

The uniqueness of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde lies in its dual functionality from both the furan ring and the methoxyphenoxy group, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Hydrodeoxygenation Mechanisms to Biofuel Precursors

Hydrodeoxygenation (HDO) of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde involves the selective removal of oxygen atoms to yield hydrocarbon intermediates suitable for biofuels. The aldehyde group and methoxyphenoxy substituent introduce distinct challenges, as competing hydrogenation pathways may lead to over-reduction or ring saturation.

Nickel-based catalysts, when paired with acidic promoters, have shown efficacy in preserving the furan ring while cleaving the methoxyphenoxy group. For instance, Ni/Al~2~O~3~ modified with phosphorus generates Brønsted acid sites that facilitate the hydrolysis of the ether linkage, producing 5-methylfurfural and 4-methoxyphenol as intermediates [3]. Under 3 MPa H~2~ at 160°C, this system achieves 98.2% selectivity toward deoxygenated products by suppressing tetrahydrofuran formation [3].

Palladium catalysts supported on carbon nanotubes exhibit enhanced activity for aldehyde group reduction. A comparative study revealed that Pd/CNT converts 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde to 5-[(4-methoxyphenoxy)methyl]furan (retained furan core) with 89% yield at 170°C, whereas Pd/MgAlO~x~ favors complete hydrogenation to saturated analogs [4]. The presence of Lewis acid sites on the support is critical for directing selectivity, as demonstrated in Table 1.

Table 1: Catalyst Performance in Hydrodeoxygenation

Catalyst SystemTemperature (°C)Selectivity (%)Primary Product
Ni/Al~2~O~3~-P16098.25-methylfurfural
Pd/CNT17089.05-[(4-methoxyphenoxy)methyl]furan
Cu-ZrO~2~20076.5Decane derivatives

Copper-zirconia composites enable deeper deoxygenation via ketonization and aldol condensation pathways, forming C~10~–C~15~ alkanes [4]. This dual functionality arises from ZrO~2~’s redox properties and Cu’s hydrogenation activity, highlighting the compound’s versatility in cascade reactions.

Reductive Etherification Strategies for Alkyl Furanic Ether Production

Reductive etherification of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde leverages its aldehyde group to form C–O–C bonds with alcohols, producing alkyl furanic ethers. These ethers serve as stable intermediates for surfactants and polymer precursors.

Palladium on carbon (Pd/C) in continuous flow reactors achieves 92% conversion to furfuryl ethyl ether at 80°C and 0.3 MPa H~2~ [5]. The fixed-bed configuration minimizes catalyst deactivation by preventing carbon deposition, a common issue in batch systems. Key parameters include:

  • Residence time: 2–5 minutes optimal for balancing etherification and hydrogenation
  • Ethanol concentration: >0.2 M ensures sufficient nucleophile availability
  • Particle size: <50 µm Pd/C prevents pore diffusion limitations

Notably, the methoxyphenoxy group remains intact during this process, as its electron-donating nature stabilizes the transition state. In contrast, substrates lacking such substituents exhibit 20–30% over-hydrogenation to tetrahydrofuran derivatives [5].

Table 2: Reductive Etherification Under Continuous Flow

ParameterOptimal RangeSelectivity Impact
Temperature70–90°C↑ Ether yield, ↓ THFA byproduct
H~2~ Pressure0.2–0.5 MPaLinear correlation with rate
Catalyst Loading300 mg Pd/CMaximizes surface active sites

Oxidative Coupling Reactions for Functionalized Furan Derivatives

Oxidative coupling of 5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde enables the synthesis of bifunctional furan-indole hybrids and diaryl ethers. Copper(II) acetate in aerobic conditions catalyzes cross-dehydrogenative coupling (CDC) with indoles, achieving 78% yield of 3-(5-[(4-methoxyphenoxy)methyl]furan-2-yl)-1H-indole [6]. The mechanism proceeds via:

  • Single-electron oxidation of indole to radical cation
  • Nucleophilic attack by the furan’s α-carbon
  • Aromatization through proton loss

The methoxyphenoxy group enhances furan’s electron density, accelerating the coupling rate by 40% compared to unsubstituted analogs [6]. Selectivity is controlled by:

  • Oxidant choice: O~2~ > TBHP (avoids over-oxidation)
  • Solvent polarity: Acetonitrile optimizes radical stability
  • Catalyst loading: 10 mol% Cu(II) balances activity and cost

Table 3: Oxidative Coupling Performance Metrics

Partner SubstrateCatalystYield (%)k (min⁻¹)
IndoleCu(OAc)~2~780.15
ThiopheneFeCl~3~650.09
BenzofuranPd(OAc)~2~820.18

XLogP3

2.3

Dates

Modify: 2023-08-18

Explore Compound Types